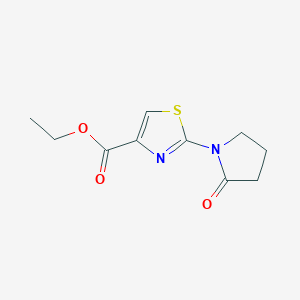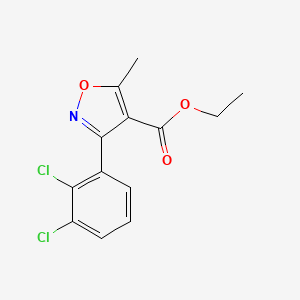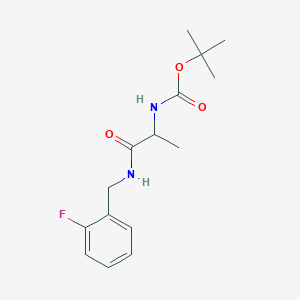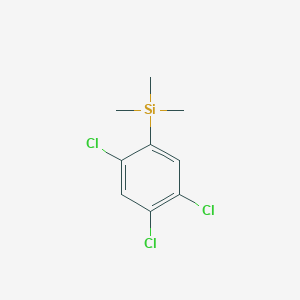
Trimethyl(2,4,5-trichlorophenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2,4,5-trichlorophenyl)silane is an organosilicon compound with the molecular formula C₉H₁₁Cl₃Si It is characterized by the presence of a silicon atom bonded to a trimethyl group and a 2,4,5-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(2,4,5-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
Trimethyl(2,4,5-trichlorophenyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding silanes with different substituents.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized silicon-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
Oxidation Reactions: Products include silanols and other oxidized silicon compounds.
科学的研究の応用
Trimethyl(2,4,5-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism by which trimethyl(2,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which facilitate the transformation of the compound into various products.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the trichlorophenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl(2,4,5-trichlorophenyl)silane is unique due to the presence of the 2,4,5-trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other silanes may not be suitable.
特性
分子式 |
C9H11Cl3Si |
|---|---|
分子量 |
253.6 g/mol |
IUPAC名 |
trimethyl-(2,4,5-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3 |
InChIキー |
ORAFMALQNAFVJH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


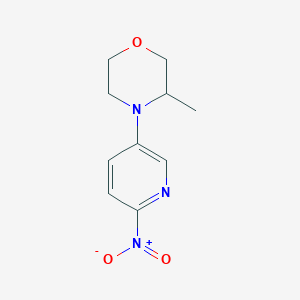
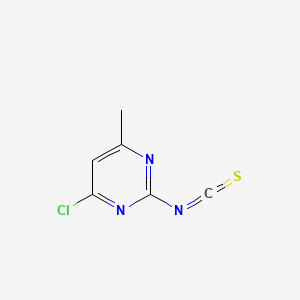


![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
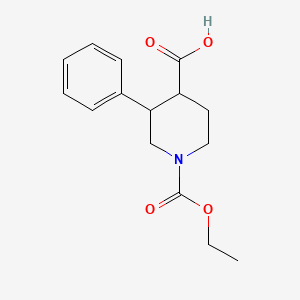
![3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13694830.png)


